molecular formula C12H17NO4S B1395899 N-Succinimidyl-S-acetylthiohexanoate CAS No. 874743-76-7

N-Succinimidyl-S-acetylthiohexanoate

Cat. No. B1395899
CAS RN: 874743-76-7
M. Wt: 271.33 g/mol
InChI Key: XBOBZHVPMJFNAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of N-Succinimidyl-S-acetylthiohexanoate is C12H17NO4S . Unfortunately, the specific structural details are not provided in the search results.


Chemical Reactions Analysis

N-Succinimidyl-S-acetylthiohexanoate reacts with primary amines to form stable amide bonds . It adds a protected sulfhydryl group that can be deprotected by hydroxylamine . This allows long-term storage of the sulfhydryl-modified molecule .


Physical And Chemical Properties Analysis

The molecular weight of N-Succinimidyl-S-acetylthiohexanoate is 287.33 . It is soluble in DMSO . Unfortunately, the search results do not provide more detailed physical and chemical properties.

Scientific Research Applications

1. Chiral Derivatizing Agent in Chromatography

N-Succinimidyl-S-acetylthiohexanoate has been utilized in chromatography as a chiral derivatizing agent. Bhushan and Tanwar (2008) synthesized N-succinimidyl-(S)-2-(6-methoxynaphth-2-yl) propionate and used it as a chiral derivatizing reagent to form diastereomers of dl-penicillamine, which were then separated by reversed-phase high-performance liquid chromatography. This process allows for the resolution of complex mixtures based on chirality, an essential aspect in the study of stereoisomers in pharmaceuticals Bhushan & Tanwar, 2008.

2. In Situ Formation for Succinimidyl Ester Production

Leonard and Bruncková (2011) described a method for the in situ formation of N-trifluoroacetoxy succinimide (TFA-NHS) and its use in forming succinimidyl esters. The method provides N-trifluoroacetyl and N-maleoyl amino acid succinimidyl esters from various amino acids using a one-pot, high-yielding protocol. This method's efficiency and versatility make it valuable for synthesizing compounds that find applications in bioconjugation and drug development Leonard & Bruncková, 2011.

3. Synthesis of Radio-iodination Agents

Vaidyanathan and Zalutsky (2007) provided a detailed protocol for synthesizing N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate, a compound used in radio-iodination of proteins and peptides that undergo internalization after receptor or antigen binding. This synthesis is crucial for the development of radiopharmaceuticals and diagnostic agents, highlighting the role of N-Succinimidyl-S-acetylthiohexanoate in advancing nuclear medicine and imaging technologies Vaidyanathan & Zalutsky, 2007.

4. Radiopharmaceutical Applications

An improved synthesis of NHS-MAG3 (N-hydroxysuccinimidyl S-acetylmercaptoacetyltriglycinate) for conjugation and radiolabeling of biomolecules with 99mTc at room temperature was described by Wang, Liu, and Hnatowich (2007). This method is relevant for nuclear imaging and radiorhenium-based tumor radiation therapy studies, showcasing the potential of N-Succinimidyl-S-acetylthiohexanoate in facilitating the development of targeted radiopharmaceuticals Wang, Liu, & Hnatowich, 2007.

5. Protein Labeling for PET Imaging

Kostikov et al. (2012) developed N-Succinimidyl 3-(di-tert-butyl[(18)F]fluorosilyl)benzoate ([(18)F]SiFB), a novel synthon for one-step protein labeling, crucial for positron emission tomography (PET) imaging. This development underlines the importance of N-Succinimidyl-S-acetylthiohexanoate in enhancing molecular imaging techniques, which are fundamental in modern diagnostic procedures Kostikov et al., 2012.

properties

IUPAC Name

S-acetyl 2-(2,5-dioxopyrrolidin-1-yl)hexanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-3-4-5-9(12(17)18-8(2)14)13-10(15)6-7-11(13)16/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOBZHVPMJFNAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)SC(=O)C)N1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703884
Record name Acetic 2-(2,5-dioxopyrrolidin-1-yl)hexanoic thioanhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Succinimidyl-S-acetylthiohexanoate

CAS RN

874743-76-7
Record name Acetic 2-(2,5-dioxopyrrolidin-1-yl)hexanoic thioanhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Succinimidyl-S-acetylthiohexanoate
Reactant of Route 2
Reactant of Route 2
N-Succinimidyl-S-acetylthiohexanoate
Reactant of Route 3
Reactant of Route 3
N-Succinimidyl-S-acetylthiohexanoate
Reactant of Route 4
Reactant of Route 4
N-Succinimidyl-S-acetylthiohexanoate
Reactant of Route 5
N-Succinimidyl-S-acetylthiohexanoate
Reactant of Route 6
N-Succinimidyl-S-acetylthiohexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.